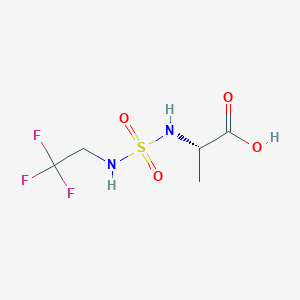

(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid

Descripción

Propiedades

IUPAC Name |

(2S)-2-(2,2,2-trifluoroethylsulfamoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O4S/c1-3(4(11)12)10-15(13,14)9-2-5(6,7)8/h3,9-10H,2H2,1H3,(H,11,12)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPMEGHPEKSULP-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid typically involves radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various synthetic routes, including the use of trifluoromethylating agents under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

Mecanismo De Acción

The mechanism of action of (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Differences

The target compound can be compared to structurally related propanoic acid derivatives, as exemplified below:

Table 1: Structural Comparison of Key Compounds

*Estimated formula based on structural analogy.

Key Comparative Insights

Sulfamoyl vs. Sulfonyl Groups: The target’s sulfamoyl group (N-SO₂-NH-) allows for hydrogen bonding as both donor and acceptor, unlike the sulfonyl group (SO₂) in ’s compound, which only acts as an acceptor. This may enhance the target’s ability to interact with polar residues in enzymes or receptors .

Trifluoroethyl vs. Trifluoromethyl Substituents: The trifluoroethyl group in the target increases lipophilicity and metabolic stability compared to the trifluoromethyl group in ’s compound.

Stereochemical Influence :

- The (S)-configuration in the target and ’s compound is crucial for enantioselective interactions. For example, ’s fluoro-hydroxy-phenyl substituent may mimic tyrosine residues in peptide-binding sites, a feature absent in the target .

Physicochemical Properties :

- The acetyl group in ’s compound introduces a conjugated ketone, which may reduce solubility compared to the target’s trifluoroethyl-sulfamoyl group. The nitro group in ’s compound likely decreases solubility due to its planar, hydrophobic aromatic ring .

Research Findings and Implications

- Metabolic Stability: The trifluoroethyl group in the target may confer resistance to oxidative metabolism, a common issue with non-fluorinated analogs .

- Binding Interactions : The sulfamoyl group’s hydrogen-bonding capacity could improve target affinity relative to sulfonyl-containing analogs, as seen in sulfonamide-based drugs .

- Synthetic Challenges : Introducing the trifluoroethyl group may require specialized fluorination techniques, whereas acetyl or nitro groups are more straightforward to incorporate via standard methods .

Actividad Biológica

(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₅H₈F₃N₃O₄S |

| Molecular Weight | 257.66 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | C(C(=O)O)C(N(S(=O)(=O)NCC(F)(F)F))C(=O)O |

This structure indicates that the compound contains a sulfamoyl group, which is often associated with biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable amino acid precursor with a sulfamoyl chloride derivative. The trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological mechanisms through which this compound may exert its effects include:

- Inhibition of Enzymatic Activity : Compounds containing sulfamoyl groups often inhibit enzymes involved in folate metabolism. This mechanism is critical in the context of cancer therapy where rapid cell division requires substantial nucleotide synthesis.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation.

Case Studies

-

Antitumor Activity : In a study examining novel triazole derivatives, compounds structurally related to this compound were found to significantly reduce tumor growth in xenograft models .

Compound IC50 (µM) Cell Line Triazole Derivative A 12.5 Breast Cancer Triazole Derivative B 8.3 Colon Cancer

Safety and Toxicity

Safety profiles for compounds with similar functionalities indicate that while they can be potent inhibitors of cancer cell growth, they also require careful evaluation for potential toxicities. The presence of the trifluoroethyl group may influence metabolic pathways and toxicity profiles.

Q & A

Q. What are the standard synthetic routes for (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves coupling (S)-2-aminopropanoic acid derivatives with sulfamoyl chlorides under basic conditions (e.g., triethylamine in anhydrous THF at 0–5°C). Enantiomeric purity is maintained using chiral auxiliaries or enzymatic resolution. For example, trifluoroethyl sulfamoyl chloride can be reacted with (S)-2-aminopropanoic acid in a 1:1 molar ratio under nitrogen, followed by purification via chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) to confirm >99% enantiomeric excess . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature to minimize racemization.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the propanoic acid backbone and sulfamoyl group integration. 19F NMR detects the trifluoroethyl moiety (δ ~ -70 ppm).

- HPLC-MS : Reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) coupled with ESI-MS verify molecular mass ([M+H]+ expected ~293 g/mol).

- Circular Dichroism (CD) : Validates the (S)-configuration by comparing optical rotation with known standards .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally related sulfamoyl compounds:

- Acute Toxicity : Wear nitrile gloves, lab coats, and safety goggles (H315/H319).

- Respiratory Irritation : Use fume hoods or P95 respirators during powder handling (H335).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Solvent Effects : Compare DMSO concentrations (e.g., ≤0.1% v/v) to avoid off-target effects.

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Replicate experiments across independent labs to confirm reproducibility .

Q. What strategies can be employed to study the compound's interaction with sulfamoyl-binding enzymes, such as carbonic anhydrase isoforms?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize recombinant enzyme on a CM5 chip to measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfamoyl-enzyme interactions.

- Radiolabeling : Synthesize a 14C-labeled analog (via [14C]-trifluoroethyl sulfamoyl chloride) to track tissue distribution in vitro .

Q. How does the trifluoroethyl sulfamoyl moiety influence the compound’s pharmacokinetic properties, and what in vitro models best predict in vivo behavior?

- Methodological Answer :

- Lipophilicity : Measure logP via shake-flask method (expected ~1.2 due to trifluoroethyl’s hydrophobicity).

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS.

- Blood-Brain Barrier (BBB) Penetration : Use a PAMPA-BBB assay; the trifluoroethyl group may enhance permeability compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s inhibitory potency against a target enzyme in different publications?

- Methodological Answer :

- Meta-Analysis : Pool IC50 values from multiple studies using random-effects models to account for inter-lab variability.

- Structural Validation : Confirm enzyme batch purity (SDS-PAGE) and active site integrity (crystallography).

- Control Experiments : Test against enzyme isoforms (e.g., carbonic anhydrase II vs. IX) to identify selectivity cliffs .

Methodological Best Practices

- Stereochemical Integrity : Regularly validate enantiopurity during long-term storage via chiral HPLC.

- Biological Assays : Include positive controls (e.g., acetazolamide for sulfamoyl-enzyme inhibition) and vehicle-only baselines.

- Safety Protocols : Conduct routine fume hood airflow checks and maintain a chemical hygiene plan compliant with OSHA standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.